N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: is a complex organic compound that features a bithiophene moiety linked to an oxobenzoxazole structure via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multiple steps:
Formation of the bithiophene moiety: This can be achieved through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Synthesis of the oxobenzoxazole core: This involves the cyclization of appropriate ortho-aminophenol derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bithiophene moiety can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The oxobenzoxazole core can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene rings, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C in ethanol.
Substitution: Halogens (Br2, I2) in acetic acid or chloroform.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxobenzoxazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and conductive polymers.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors due to its unique structural features.
Industry
In industry, the compound is investigated for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bithiophene moiety can participate in π-π interactions, while the oxobenzoxazole core can form hydrogen bonds and other non-covalent interactions, facilitating binding to biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: A benzotriazole-based UV absorber used in photostabilization.
3-Methoxyphenylboronic acid: Used in organic synthesis as a boronic acid derivative.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is unique due to its combination of a bithiophene moiety and an oxobenzoxazole core, which imparts distinct electronic and structural properties, making it suitable for a wide range of applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-18(11-21-15-3-1-2-4-16(15)24-19(21)23)20-9-7-14-5-6-17(26-14)13-8-10-25-12-13/h1-6,8,10,12H,7,9,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNAJWUVUYPHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCC3=CC=C(S3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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